molecular formula C7H4ClNO B101650 4-Chlorobenzonitrile oxide CAS No. 15500-74-0

4-Chlorobenzonitrile oxide

Cat. No. B101650
CAS RN: 15500-74-0
M. Wt: 153.56 g/mol
InChI Key: BZOYCUFNPVCWJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorobenzonitrile is an organic compound with the formula ClC6H4CN . It is a white solid . The compound, one of three isomers of chlorobenzonitrile, is produced industrially by ammoxidation of 4-chlorotoluene . It is of commercial interest as a precursor to pigments .


Synthesis Analysis

The synthesis of 4-Chlorobenzonitrile involves the ammoxidation of 2-chlorotoluene . The catalytic properties of nanostructured CrVO4 were investigated for the vapor phase ammoxidation of 2-chlorotoluene to 2-chlorobenzonitrile . The monoclinic CrVO4 nanostructures exhibited excellent catalytic performance due to the proper distribution of V-O-Cr bond .


Molecular Structure Analysis

The molecular structure of 4-Chlorobenzonitrile is represented by the formula ClC6H4CN . It has a molar mass of 137.57 g·mol−1 .


Chemical Reactions Analysis

4-Chlorobenzonitrile is produced industrially by the ammoxidation of 4-chlorotoluene . The reaction involves a nucleophilic acyl substitution on an aldehyde, with the leaving group concurrently attacking another aldehyde in the second step .


Physical And Chemical Properties Analysis

4-Chlorobenzonitrile is a white solid with a melting point of 97 °C (207 °F; 370 K) . It has a molar mass of 137.57 g·mol−1 . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Scientific Research Applications

1. Cycloaddition Reactions

4-Chlorobenzonitrile oxide is used in 1,3-dipolar cycloaddition reactions with various dipolarophiles, forming new cycloadducts. These reactions, studied using activation energy calculations and density functional theory-based reactivity indexes, are crucial for understanding the reactivity and regiochemistry of such compounds (Bakavoli et al., 2013).

2. Oxidation Processes

Research indicates the oxidation of 4-chlorobenzamidoxime by various chemical systems leading to the formation of 4-chlorobenzonitrile. This study highlights the importance of the oxidizing agent in determining the final product and its amounts (Vadon-Le Goff et al., 2000).

3. Structural and Thermodynamic Properties

A study explored the structural and thermodynamic properties of chlorobenzonitrile isomers, including 4-chlorobenzonitrile. Using various experimental techniques and computational studies, the research provided insights into intermolecular interactions and polymorphism related to these compounds (Rocha et al., 2014).

Safety And Hazards

4-Chlorobenzonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes serious eye irritation and is harmful if swallowed or in contact with skin . It is recommended to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .

Future Directions

Future research on 4-Chlorobenzonitrile oxide could focus on its solid-state chemistry . Questions of interest include whether nitrile oxide dimerization occurs in the solid state, which of the three dimers is formed as the result of solid-state dimerization, and whether different polymorphs of the same nitrile oxide yield different solid-state dimerization products .

properties

IUPAC Name

4-chlorobenzonitrile oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-7-3-1-6(2-4-7)5-9-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOYCUFNPVCWJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#[N+][O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70165791
Record name Benzonitrile, 4-chloro-, N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzonitrile oxide

CAS RN

15500-74-0
Record name Benzonitrile, 4-chloro-, N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015500740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 4-chloro-, N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.57 g (37 mmol) of triethylamine in 30 ml of dry dimethylformamide were added during 10 minutes while stirring and cooling at 10° C. to a solution of 6.33 g (33.3 mmol) of 4-chlorobenzene N-hydroxycarboximidoyl chloride in 60 ml of dry dimethylformamide. After 1 hour at 20° C. the solution of 4-chlorobenzonitrile oxide formed was poured into water and filtered off. The moist solid was dissolved in 150 ml of diethyl ether and dried twice with 10 g of molecular sieve (3A) each time. The ethereal solution was filtered and there were added thereto at 5° C. 6.56 g (36.6 mmol) of methyl 2-propynyloxy-2-methylpropionate in 25 ml of diethyl ether. After 24 hours the ether was removed and the product was purified by column chromatography on 220 g of silica gel using hexane/ethyl acetate (4:1) and then hexane/ethyl acetate (2:1) for the elution. There were obtained 4.67 g of methyl 2-[[3-(4-chlorophenyl)-5-isoxazolyl]methoxy]-2-methylpropionate in the form of a colourless oil having a purity of 99% according to high pressure liquid chromatography.
Quantity
3.57 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
6.33 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorobenzonitrile oxide
Reactant of Route 2
4-Chlorobenzonitrile oxide
Reactant of Route 3
4-Chlorobenzonitrile oxide
Reactant of Route 4
4-Chlorobenzonitrile oxide
Reactant of Route 5
4-Chlorobenzonitrile oxide
Reactant of Route 6
4-Chlorobenzonitrile oxide

Citations

For This Compound
72
Citations
M Bakavoli, F Moeinpour… - Journal of …, 2013 - Wiley Online Library
Reaction of 4‐chlorobenzonitrile oxide (2) which was generated in situ with acrylo nitrile (3), vinyl acetate (4) and allyl bromide (5) as dipolarphile afforded the new cycloadducts 6a, 7a, …
Number of citations: 8 onlinelibrary.wiley.com
LR Domingo, N Acharjee - ChemistrySelect, 2021 - Wiley Online Library
A molecular electron density theory (MEDT) study for the [3+2] cycloaddition (32CA) reaction of 4‐chlorobenzonitrile oxide (CBNO) and β‐aminocinnamonitrile (ACN) has been …
JK Dhami, KM Idzorek, RB Johnson, KS Van Auken… - …, 2019 - pubs.rsc.org
… On the other hand, for 4-chlorobenzonitrile oxide and 3-bromobenzonitrile oxide, the … incorporating the nitrile oxide group in our 4-chlorobenzonitrile oxide is an expanded version of the …
Number of citations: 1 pubs.rsc.org
WH Ojala - 59th Annual Report on Research Under Sponsorship … - acswebcontent.acs.org
… prepared in this study: 4-chlorobenzonitrile oxide and bis(3-… -state dimerization of 4-chlorobenzonitrile oxide is the furoxan, … packing arrangement of 4-chlorobenzonitrile oxide (Figure 3) …
Number of citations: 2 acswebcontent.acs.org
LI Belen'Kii - Nitrile oxides, nitrones, and nitronates in organic …, 2007 - Wiley Online Library
The chemistry of nitrile oxides is well documented. Several important monographs either specially devoted to nitrile oxides or including corresponding comprehensive chapters should …
Number of citations: 31 onlinelibrary.wiley.com
G Gelli, E Cadoni, A Deriu, P Beltrame - Journal of the Chemical …, 1990 - pubs.rsc.org
… noticeable consequences, since there is evidence7 that the transition states of the 1,3-cycloaddition of benzonitrile oxide to uacylaminobenzonitriles and of 4-chlorobenzonitrile oxide to …
Number of citations: 9 pubs.rsc.org
A El Mebtoul, M Rouani, M Chammache… - Helvetica Chimica …, 2011 - Wiley Online Library
… To synthesize new molecules starting from II for pharmacodynamic applications, or having some interesting olfactory properties, we have added 4-chlorobenzonitrile oxide to 4aα,7α,7aβ…
Number of citations: 4 onlinelibrary.wiley.com
WH Ojala, JK Dhami, KM Idzorek… - … A-FOUNDATION AND …, 2018 - scripts.iucr.org
… the crystal structures of four halogenated derivatives: 2,6-dichlorobenzonitrile oxide (I); 2,3-dichlorobenzonitrile oxide (II); 3-bromobenzonitrile oxide (III), and 4-chlorobenzonitrile oxide (…
Number of citations: 2 scripts.iucr.org
MA Weidner-Wells, SA Fraga, JP Demers - Tetrahedron letters, 1994 - Elsevier
… Hence the cycloaddition of 4-chlorobenzonitrile oxide (generated in sifu from the chlorooxime 44) and cinnamide ld,s derived from N-methyl glycine methyl ester, was investigated. The 5…
Number of citations: 15 www.sciencedirect.com
F De Sarlo, A Guarna - Journal of the Chemical Society, Perkin …, 1976 - pubs.rsc.org
… A control experiment was performed with 4-chlorobenzonitrile oxide. This was allowed to react in concentrated alcoholic solution with trimethylamine, then the reaction mixture was so …
Number of citations: 6 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.